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Historical Background and Development

Dimethyl sulfoxide (DMSO) has a fascinating and somewhat controversial history in medical science,

characterized by early promise, regulatory challenges, and ongoing rediscovery of its therapeutic potential.

First isolated in the mid-19th century as a byproduct of the paper manufacturing process, DMSO remained

primarily an industrial solvent until the early 1960s when its medical potential began to emerge. [1] [2]

The modern medical investigation of DMSO began in earnest at the University of Oregon Medical School

under the direction of Dr. Stanley Jacob, who collaborated with Crown Zellerbach Corporation chemist Dr.

Robert Herschler. Dr. Jacob, often called "the father of DMSO," initially investigated DMSO's potential for

organ preservation due to its apparent cryoprotective properties. [1] Their first paper on DMSO's

pharmacology, published in 1964 in the journal Current Therapeutic Research, attracted significant attention

from both pharmaceutical companies and the media, with a front-page New York Times article calling

DMSO "the most exciting thing in medicine." [1] This publicity generated substantial interest, leading six

pharmaceutical firms to license DMSO from Crown Zellerbach for extensive evaluation.

The early promise of DMSO was dramatically interrupted in 1965 when the FDA halted all clinical studies

due to safety concerns. This decision followed reports of ocular changes in laboratory animals and the death

of an Irish woman after DMSO treatment for a sprained wrist. [1] Despite data from approximately 1,500

physicians on more than 70,000 patients suggesting both safety and efficacy, the FDA maintained
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restrictions, leading to what many researchers considered an overreaction that stalled DMSO research for

years. [1] The regulatory environment had become particularly cautious following the thalidomide tragedy,

and DMSO became collateral damage in this more stringent framework. [2]

Mechanisms of Action and Pharmacological Properties

DMSO exhibits a remarkable range of pharmacological activities that underlie its diverse therapeutic

potential. The compound's biological effects stem from both its direct actions and its unique physicochemical

properties.

Key Pharmacological Actions

Anti-inflammatory effects: DMSO demonstrates significant anti-inflammatory properties through
multiple pathways, including inhibition of inflammatory mediators and reduction of tissue swelling. [1]

[2]
Analgesic properties: The compound provides pain relief through both peripheral and central

mechanisms, including nerve blockage (analgesia). [2] [3]
Free radical scavenging: DMSO acts as a potent scavenger of hydroxyl radicals, while its

metabolite, dimethyl sulfide (DMS), traps oxygen radicals. This antioxidant capability contributes to its
cryoprotective and radioprotective properties. [1] [4]

Membrane penetration: DMSO readily crosses biological barriers, including skin and mucosa, and
enhances penetration of other compounds through its action on membrane structure and function. [2]

[3]
Diuretic effects: Particularly relevant for cerebral edema, DMSO acts as an effective diuretic,

reducing pressure in closed compartments. [1]

Biological Interactions at the Molecular Level

Recent research has revealed that DMSO has more complex biological effects than previously recognized,

particularly at the cellular and molecular level. A 2019 study published in Scientific Reports demonstrated

that even low concentrations of DMSO (0.1%) induce significant changes in human cellular processes and

the epigenetic landscape. [3] The research conducted on 3D cardiac and hepatic microtissues revealed that

DMSO exposure affects:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 10 Tech Support

https://www.lifeextension.com/magazine/2007/7/cover_dmso
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460663/
https://www.lifeextension.com/magazine/2007/7/cover_dmso
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460663/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460663/
https://www.nature.com/articles/s41598-019-40660-0
https://www.lifeextension.com/magazine/2007/7/cover_dmso
https://pmc.ncbi.nlm.nih.gov/articles/PMC11117631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3460663/
https://www.nature.com/articles/s41598-019-40660-0
https://www.lifeextension.com/magazine/2007/7/cover_dmso
https://www.nature.com/articles/s41598-019-40660-0
https://www.smolecule.com/products/s588606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Gene expression: Transcriptome analysis detected >2,000 differentially expressed genes in both

cardiac and hepatic tissues, affecting similar biological processes and indicating consistent cross-
organ actions. [3]

Epigenetic regulation: Genome-wide methylation patterns showed tissue-specific changes, with
cardiac microtissues demonstrating particular sensitivity to DMSO-induced epigenetic modifications.

[3]
microRNA networks: Large-scale deregulation of microRNAs was observed, especially in cardiac

tissues, suggesting disruption of post-transcriptional regulation mechanisms. [3]

The following diagram illustrates the key signaling pathway through which DMSO exerts effects on cell

cycle regulation, based on research showing DMSO upregulates the tumor suppressor protein PTEN in HL-

60 cells:
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DMSO modulates the PTEN/PI3K/Akt pathway affecting cell cycle progression.

Clinical Applications and Research Findings

Despite regulatory challenges, clinical research on DMSO has demonstrated efficacy across multiple

therapeutic areas, with varying levels of evidence supporting different applications.

Approved and Investigated Clinical Indications

DMSO currently holds FDA approval for only one medical condition: interstitial cystitis, a chronic

inflammatory condition of the bladder. [1] [5] The approved product (Rimso-50) is administered as an

intravesicular instillation and has shown significant efficacy in relieving symptoms of this painful condition.

The mechanism of action for this application is thought to involve anti-inflammatory effects on Hunner

lesions and protection against ischemic tissue damage mediated by the radical scavenging activity of both

DMSO and its metabolite DMS. [5]

Beyond this approved use, DMSO has been investigated for numerous other conditions:

Traumatic brain injury: Research by Dr. Stanley Jacob demonstrated that intravenous DMSO

reduces brain swelling within minutes of administration, significantly improving outcomes in patients
with severe head trauma. [1]

Arthritis and musculoskeletal conditions: Early studies by pharmaceutical companies including
Merck, Centex, and Squibb found DMSO safe and effective for various musculoskeletal problems. [1]

Cutaneous conditions: DMSO has shown promise in treating scleroderma, keloids, hypertrophic
scars, and ischemic ulcers. [2]

Oncology support: DMSO has demonstrated utility in preventing severe ulceration and tissue
breakdown caused by extravasation of chemotherapeutic agents. [2]

Quantitative Clinical Research Findings

Table 1: Key Clinical Trial Results for DMSO Applications
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Condition Study Details Results Significance

Traumatic Brain
Injury

European clinical trial; IV
DMSO administered soon

after injury [1]

80% survival rate (vs. 30-
40% historical control);

70% with favorable
outcomes (vs. <10%

historical) [1]

Approximately doubled
survival rate and

significantly improved
neurological outcomes

Interstitial

Cystitis

FDA-approved

intravesical instillation
(Rimso-50) [5]

Significant symptom

reduction; effective for
Hunner-type interstitial

cystitis [5]

Only FDA-approved

human indication; well-
tolerated with reversible

side effects

Dermatological

Applications

Topical application for

scleroderma, ulcers,
scars [2]

Increased skin flexibility,

decreased pain, greater
range of motion in

scleroderma; ulcer healing;
scar flattening [2]

Multiple beneficial

effects across various
cutaneous conditions

Oncology
Support

Prophylactic topical
application after

chemotherapeutic
extravasation [2]

Universal prevention of
severe ulceration and

tissue breakdown [2]

Important protective
application against

iatrogenic injury

Experimental and Clinical Protocols

The therapeutic application of DMSO requires careful attention to methodology, with specific protocols

developed for different clinical and research applications.

Clinical Administration Protocols

Table 2: DMSO Clinical Application Methodologies
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Application Method Protocol Details Considerations

Intravenous
Administration (for

traumatic brain injury)

Administered intravenously as
soon as possible after injury;

precise dosing not specified in
available literature [1]

Rapid action (reduces swelling
within 5 minutes); acts as potent

free-radical scavenger and diuretic
[1]

Intravesical Installation
(for interstitial cystitis)

50% DMSO solution (Rimso-50)
instilled directly into bladder [5]

DMSO penetrates bladder mucosa
without irreversible damage;

rapidly absorbed into bloodstream
and metabolized [5]

Topical Application (for
musculoskeletal conditions,

dermatologic conditions)

Applied directly to affected area;
concentrations vary based on

indication [2]

Can be combined with other active
ingredients; enhances penetration

of co-administered compounds [2]

Cryopreservation (for cell

lines, reproductive cells)

Typically 10% DMSO for slow

freezing; higher concentrations
(15%) in combination with other

cryoprotectants for vitrification [3]

Prevents intracellular ice crystal

formation; higher concentrations
required for vitrification to achieve

complete ice-free state [3]

Research Applications and Screening Protocols

In research contexts, DMSO serves primarily as a solvent for compounds with poor aqueous solubility. A

2021 study established detailed protocols for DMSO solubility assessment in fragment-based screening,

which is critical for drug discovery applications. [6] [7] The experimental workflow for this application

includes:

Sample preparation: Stock solutions prepared at 100 mM concentration in DMSO-d6, kept overnight
at room temperature, then stored at -20°C for months. [6] [7]

Solubility assessment: Diluted solutions prepared at target concentration of 1 mM in DMSO-d6 for
NMR analysis. [6] [7]

NMR analysis: Performed on Bruker Avance III HD 600 MHz spectrometer with cryoprobe;
quantification via ERETIC2 software based on PULCON method using 1 mM isoleucine reference

standard. [6] [7]
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The following diagram illustrates the experimental workflow for assessing DMSO solubility in fragment-

based screening:
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Experimental workflow for DMSO solubility assessment in fragment-based screening.

Modern Research Perspectives and Clinical
Implications

Recent scientific advances have revealed that DMSO has more significant biological effects than previously

recognized, challenging its traditional status as an inert solvent. Contemporary research using sophisticated

technologies has demonstrated that DMSO:

Alters cellular processes even at low concentrations (0.1%), affecting hundreds of genes and
proteins in both cardiac and hepatic models. [3]

Induces epigenetic changes and disrupts microRNA networks, particularly in developing or
maturing tissues, raising important questions about its use in sensitive applications like embryo

cryopreservation. [3]
Affects sulfur metabolism in cell cultures, serving as a potential source of sulfur atoms that can

interfere with experimental results, particularly in studies examining sulfur-related pathways. [4]

These findings have important implications for both research and clinical practice. In research settings, the

biological activity of DMSO necessitates careful experimental design, including appropriate controls and

cautious interpretation of results when DMSO is used as a vehicle. The concentration of DMSO should be

minimized whenever possible, and researchers should explicitly report DMSO concentrations in

methodologies. [4] [3]

In clinical applications, the newly recognized biological effects suggest that DMSO's therapeutic potential

may be broader than currently utilized, but also that its use requires greater attention to potential off-target

effects, especially in developing systems. The historical classification of DMSO as a relatively safe class 3

solvent remains appropriate, but with the understanding that "inert" it is not. [3]

Conclusion

Dimethyl sulfoxide represents a fascinating case study in drug development—a compound with

demonstrable therapeutic efficacy across multiple conditions, yet limited to a single FDA-approved

indication due to a complex interplay of regulatory history, pharmaceutical economics, and the inherent

challenges of studying a compound that cannot be patented in its native form. Early clinical research
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established its potential for conditions ranging from traumatic brain injury to interstitial cystitis, while

contemporary science continues to reveal new dimensions of its biological activity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. The Untapped Healing Potential of Dimethyl ( Sulfoxide ) DMSO [lifeextension.com]

2. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility ... [pmc.ncbi.nlm.nih.gov]

3. DMSO induces drastic changes in human cellular ... [nature.com]

4. Dimethyl Sulfoxide (DMSO) as a Potential Source of ... [pmc.ncbi.nlm.nih.gov]

5. Dimethyl sulfoxide : A review of pharmacology and clinical ... [sciencedirect.com]

6. DMSO Solubility Assessment for Fragment-Based Screening [pmc.ncbi.nlm.nih.gov]

7. DMSO Solubility Assessment for Fragment-Based Screening [mdpi.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Early Clinical Research on

Dimethyl Sulfoxide (DMSO)]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b588606#early-clinical-research-on-dimethyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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